

# Technical Support Center: Enhancing Perovskite Film Quality with Formamidinium Acetate (FAAc)

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## Compound of Interest

Compound Name: *Formamidinium acetate*

Cat. No.: *B110714*

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This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing perovskite film quality by controlling Formamidinium Acetate (FAAc) concentration during experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary role of FAAc in perovskite film fabrication?

A1: Formamidinium acetate (FAAc) is primarily used as an additive in the perovskite precursor solution to improve the quality of the resulting perovskite film. Its main functions are to control the film morphology, reduce defect density, and enhance the overall performance and stability of perovskite solar cells (PSCs).<sup>[1]</sup>

Q2: How does FAAc concentration affect the morphology of the perovskite film?

A2: The concentration of FAAc in the precursor solution can significantly influence the crystallization process of the perovskite film. An optimal concentration of FAAc can lead to the formation of highly uniform and compact perovskite films with full surface coverage and fewer trap states. This is achieved by slowing down the crystallization process, which allows for the growth of larger crystal grains.<sup>[2][3]</sup>

Q3: What are the typical FAAc concentrations used in perovskite precursor solutions?

A3: The optimal concentration of FAAC can vary depending on the specific perovskite composition and fabrication method. However, a common concentration that has been shown to yield significant improvements is around 5 mol% relative to the lead source in the precursor solution.[\[1\]](#)

Q4: Can FAAC be used in different types of perovskite solar cells?

A4: Yes, FAAC has been successfully used as an additive in various perovskite solar cell architectures, including inverted planar structures. For instance, its use has demonstrated enhanced performance in PSCs with both PEDOT:PSS and PTAA as the hole extraction layer.

Q5: Is FAAC easily removable from the perovskite film after fabrication?

A5: Yes, FAAC can be easily removed from the perovskite film after the annealing process.[\[3\]](#) This is a beneficial characteristic as it allows the additive to influence the crystallization process without being incorporated as an impurity in the final film.

## Troubleshooting Guide

Issue 1: Poor film morphology with pinholes and incomplete surface coverage.

- Question: My perovskite films have pinholes and do not fully cover the substrate. How can I improve the film quality?
- Answer: This issue often arises from rapid and uncontrolled crystallization of the perovskite material. Introducing FAAC into your precursor solution can help regulate the crystallization process, leading to more uniform and compact films with better surface coverage. Start by adding a small concentration of FAAC (e.g., 5 mol%) and optimize from there.

Issue 2: Low power conversion efficiency (PCE) and fill factor (FF) in my perovskite solar cells.

- Question: The PCE and FF of my devices are consistently low. What could be the cause and how can I improve them?
- Answer: Low PCE and FF are often linked to high defect densities within the perovskite film, which act as non-radiative recombination centers. FAAC can help to reduce these defects.[\[1\]](#) By adding FAAC, you can improve the film's electrical properties, leading to higher short-

circuit current density ( $J_{sc}$ ), open-circuit voltage ( $V_{oc}$ ), and fill factor, thereby boosting the overall PCE.

Issue 3: Significant hysteresis in the J-V curves of my solar cells.

- Question: I am observing significant hysteresis in the current-voltage (J-V) scans of my perovskite solar cells. How can I mitigate this?
- Answer: Hysteresis in J-V curves is often attributed to ion migration and charge trapping at defect sites. The addition of FAAc to the precursor solution has been shown to suppress ion migration and surface charge trapping, resulting in a significant reduction in hysteresis.[\[2\]](#)

Issue 4: Poor long-term stability of the perovskite solar cells.

- Question: My devices degrade quickly when exposed to ambient conditions. How can I enhance their stability?
- Answer: The long-term stability of perovskite solar cells is closely related to the quality of the perovskite film. A denser and more crystalline film with fewer defects is less susceptible to degradation from moisture and oxygen. By improving the film quality, FAAc can significantly enhance the environmental stability of the devices.[\[2\]](#) For instance, devices with an optimized FAAc concentration have been shown to maintain a high percentage of their initial efficiency for extended periods.[\[1\]](#)

## Data Summary

Table 1: Impact of FAAc Additive on Perovskite Solar Cell Performance (with PEDOT:PSS HEL)

FAAc Concentration (mol%)	JSC (mA cm <sup>-2</sup> )	VOC (V)	FF	PCE (%)
0	18.81	0.91	0.70	12.13
5	21.49	0.94	0.81	16.59

Source:

Table 2: Impact of FAAC Additive on Perovskite Solar Cell Performance (with PTAA HEL)

FAAC Concentration (mol%)	JSC (mA cm <sup>-2</sup> )	VOC (V)	FF	PCE (%)	Device Stability (days)
5	23.16	1.04	~0.80	18.90	up to 80

Source:[1]

## Experimental Protocols

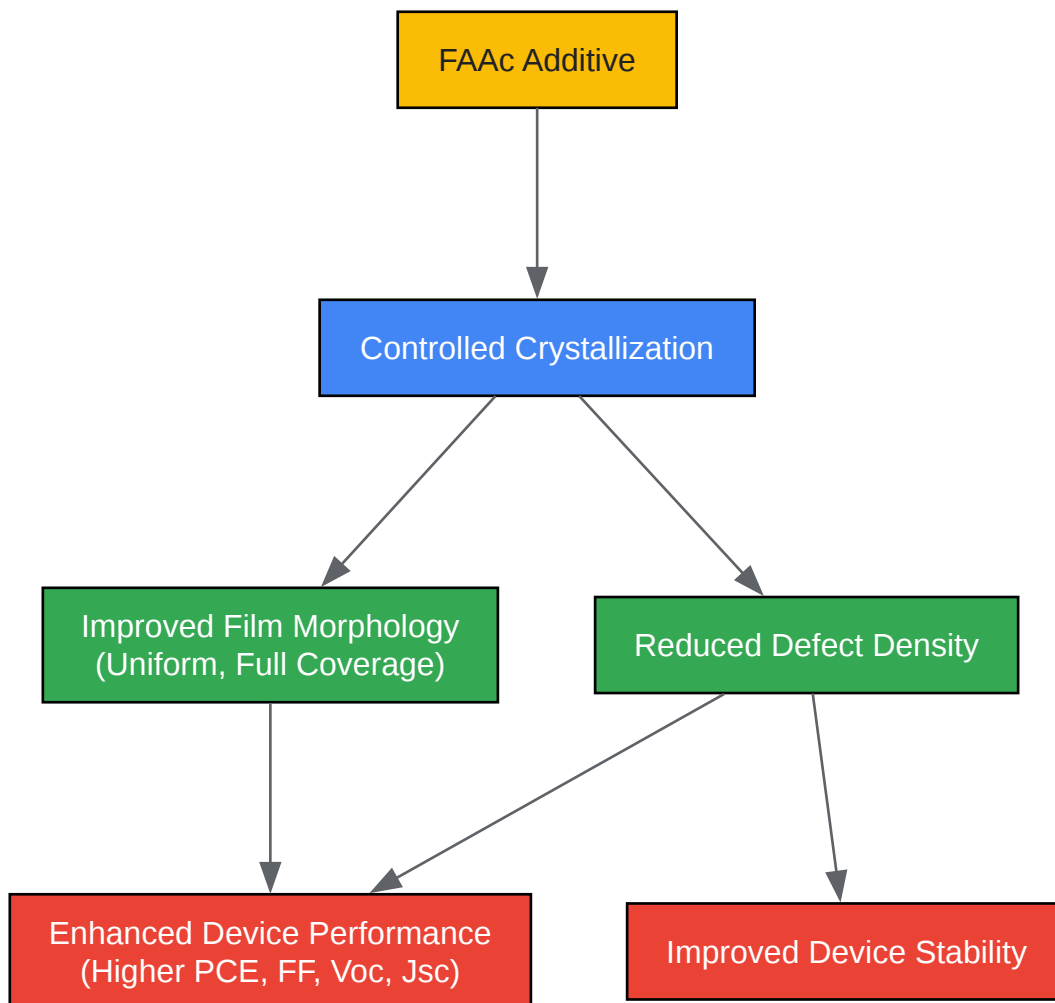
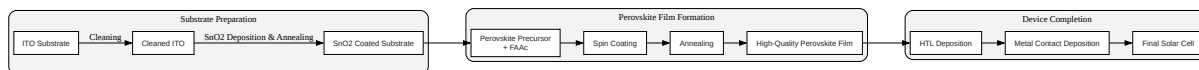
### Protocol 1: Preparation of Perovskite Precursor Solution with FAAC

- Materials:
  - Lead iodide (PbI<sub>2</sub>)
  - Formamidinium iodide (FAI)
  - Methylammonium bromide (MABr)
  - Methylammonium chloride (MACl)
  - Formamidinium acetate (FAAC)
  - N,N-dimethylformamide (DMF)
  - Dimethyl sulfoxide (DMSO)
- Procedure: a. Prepare the perovskite precursor solution by dissolving FAI, MABr, and MACl in a mixture of DMF and DMSO. A typical ratio could be DMF:DMSO = 4:1 (v/v). b. To this solution, add the desired molar ratio of FAAC. For a 5 mol% concentration, the molar amount of FAAC should be 5% of the molar amount of PbI<sub>2</sub>. c. Finally, add PbI<sub>2</sub> to the solution and stir at room temperature until all components are fully dissolved. The solution should be filtered through a 0.22 µm PTFE filter before use.

### Protocol 2: Perovskite Film Fabrication via a Two-Step Sequential Method with FAAC

- Materials:
  - ITO-coated glass substrates
  - SnO<sub>2</sub> nanoparticle solution
  - PbI<sub>2</sub> solution with FAAC (dissolved in DMF and DMSO with CsI)
  - FAI:MABr:MACl solution (in isopropanol - IPA)
  - Spiro-OMeTAD solution (hole transport layer)
  - Chlorobenzene
  - Lithium bis(trifluoromethanesulfonyl)imide (Li-TFSI) solution
  - 4-tert-Butylpyridine (tBP)
- Procedure: a. Clean the ITO substrates by sequential sonication in detergent, deionized water, and isopropanol, followed by drying with nitrogen gas and UV-Ozone treatment. b. Deposit a SnO<sub>2</sub> electron transporting layer by spin-coating the SnO<sub>2</sub> precursor solution onto the ITO substrates and anneal at 150 °C. c. Prepare the PbI<sub>2</sub> precursor solution by dissolving PbI<sub>2</sub> and CsI in a mixture of DMF and DMSO. Add the desired molar ratio of FAAC to this solution. d. Spin-coat the PbI<sub>2</sub>-FAAC solution onto the SnO<sub>2</sub>/ITO substrate and dry at 70 °C. e. Spin-coat a mixture of FAI:MABr:MACl in IPA onto the PbI<sub>2</sub> film. f. Anneal the resulting perovskite film at 150 °C. g. Deposit the hole transport layer (Spiro-OMeTAD solution) by spin-coating. h. Finally, deposit the metal back contact (e.g., gold or silver) by thermal evaporation.<sup>[4]</sup>

## Visualizations



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